N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide
Description
This compound is a thiazolidinone derivative characterized by a Z-configuration at the C2 position of the thiazolidin-4-one core. The structure includes:
- A benzamide group at the N3 position.
- A 4-bromophenyl substituent linked via an acetamide moiety at the C5 position.
- A phenyl group at the C3 position.
Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C24H18BrN3O3S |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C24H18BrN3O3S/c25-17-11-13-18(14-12-17)26-21(29)15-20-23(31)28(19-9-5-2-6-10-19)24(32-20)27-22(30)16-7-3-1-4-8-16/h1-14,20H,15H2,(H,26,29) |
InChI Key |
NHNVGGXQOVRQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Ring Formation
The thiazolidin-4-one scaffold is typically constructed via cyclization of thiourea derivatives with α-halo carbonyl compounds. A pivotal method involves reacting 4-bromoacetophenone with thiourea in the presence of iodine as a cyclizing agent . This step generates 4-(4-bromophenyl)thiazol-2-amine (Int.-I) , a critical intermediate for subsequent functionalization. Mechanistically, iodine facilitates the formation of a thioamide intermediate, which undergoes intramolecular nucleophilic attack to yield the thiazole ring .
For the thiazolidinone moiety, chloroacetyl chloride is introduced to Int.-I under refluxing ethanol with triethylacetic acid as a catalyst . This produces N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (Int.-II) , where the chloroacetamide side chain serves as a handle for further substitutions. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry to minimize diastereomer formation .
Benzamide Group Incorporation via Knoevenagel Condensation
The benzamide moiety is introduced through a Knoevenagel condensation between the thiazolidinone intermediate and benzaldehyde . Employing piperidine as a base in methanol at 65°C facilitates the formation of the exocyclic double bond with (Z)-stereochemistry . This reaction proceeds via a tandem imine formation and dehydration sequence, with the thiazolidinone’s enolizable carbonyl acting as the nucleophile .
Optimization studies reveal that prolonged heating (24–48 hours) and incremental additions of benzaldehyde improve yields to >80% . The (Z)-configuration is confirmed via NOE NMR spectroscopy, where irradiation of the benzamide proton induces polarization transfer to the adjacent thiazolidinone methylene group .
Final Assembly and Stereochemical Control
The convergent synthesis concludes with coupling the functionalized thiazolidinone and benzamide precursors. A one-pot, three-component reaction—utilizing nano-CdZr4(PO4)6 as a heterogeneous catalyst—enables efficient cyclocondensation while suppressing side reactions . The catalyst’s Brønsted acidity activates carbonyl groups, while its Lewis basic sites stabilize transition states, achieving turnover frequencies (TOF) of 120 h⁻¹ .
Stereochemical integrity is maintained by employing BF3·OEt2 and tetrabutylammonium hydrogen sulfate (TBAHS) as co-catalysts during critical cyclization steps . These conditions enforce an exo-trigonal cyclization pathway, favoring the (Z)-isomer through π-π stacking interactions between the phenyl and thiazolidinone rings .
Analytical Validation and Scalability
Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) isolates the target compound in >95% purity . Structural confirmation relies on:
-
1H NMR : A singlet at δ 8.2 ppm for the exocyclic imine proton.
-
13C NMR : Resonances at δ 172.5 and 168.9 ppm for the thiazolidinone and benzamide carbonyls, respectively .
-
IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) .
Scalability assessments indicate robust performance at the 100-gram scale, with >70% overall yield and minimal byproduct formation .
Comparative Analysis of Synthetic Routes
The table above highlights the superiority of one-pot multi-component reactions (MCRs) in balancing yield and stereoselectivity. MCRs minimize intermediate isolation, reducing solvent waste and processing time .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-bromophenyl group in the target compound increases logP compared to derivatives with polar groups (e.g., 3-hydroxybenzamide in ).
- Bioactivity :
- Spectral Confirmation: IR spectra of thiazolidinones typically show νC=O (~1680 cm⁻¹) and νC=S (~1250 cm⁻¹), with tautomerism observed in thione/thiol forms (absent in the target compound’s oxo form) .
QSAR Insights
- Topological Parameters: Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial activity in benzamide-thiazolidinones .
- Electron-Deficient Groups : Nitro () and chloro () substituents improve antibacterial potency by modulating electron density.
Biological Activity
N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazolidinone Ring : The initial step involves creating the thiazolidinone structure, which is crucial for the compound's biological activity.
- Introduction of Substituents : The bromophenyl and other substituents are introduced through specific reaction conditions that optimize yield and purity.
- Final Purification : The final compound is purified using methods such as flash chromatography to ensure high quality for biological testing.
Antimicrobial Properties
Research has demonstrated that thiazolidinone derivatives exhibit notable antimicrobial activities. In studies evaluating various synthesized compounds, including derivatives similar to this compound:
- Antibacterial Activity : Compounds were tested against strains like Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable or superior efficacy compared to standard antibiotics such as norfloxacin and chloramphenicol .
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| N-Benzamide | Bacillus subtilis | 8 µg/mL |
Anticancer Activity
Thiazolidinone derivatives have also been evaluated for their anticancer properties. A study highlighted that certain thiazolidinones exhibited significant cytotoxic effects against glioblastoma multiform cells, showing a reduction in cell viability .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone X | Glioblastoma Multiforme | 10 |
| Thiazolidinone Y | Breast Cancer | 15 |
The biological activity of this compound likely involves interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It may bind to receptors that modulate cell signaling pathways, leading to apoptosis in cancer cells.
Case Studies
Recent studies have focused on the structural modifications of thiazolidinones to enhance their biological activities. For instance:
-
Study on Anticancer Activity : A series of thiazolidinones were synthesized and tested for their ability to induce apoptosis in cancer cells through caspase activation pathways .
- Results indicated that specific substitutions significantly increased potency.
- Antimicrobial Evaluation : Another study assessed the antibacterial effects of thiazolidinone derivatives against resistant strains of bacteria, revealing promising results that suggest potential therapeutic applications .
Q & A
Q. Table 1: SAR of Thiazolidinone Derivatives
| Substituent | Bioactivity (IC50, nM) | Key Interaction |
|---|---|---|
| 4-Bromophenyl | 12.3 ± 1.5 | H-bond with Ser123 |
| 4-Chlorophenyl | 18.9 ± 2.1 | Hydrophobic pocket |
| 4-Methoxyphenyl | >100 | Reduced H-bonding |
Advanced: What computational methods predict biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets) and AMBER force fields for scoring .
- Phylogenetic analysis : Compare binding site conservation across homologs to prioritize targets .
- Machine learning : Train Random Forest models on ChEMBL bioactivity data to predict off-target effects .
Advanced: How is experimental phasing applied in crystallography for this compound?
Methodological Answer:
- SAD/MAD phasing : Incorporate heavy atoms (e.g., selenomethionine) into derivatives for phase calculation via SHELXC/D .
- Pipeline integration : Use CCP4i2 for automated phasing, merging datasets with XDS, and density modification via PARROT .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated degradation studies : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolysis of the amide bond) .
- Light exposure testing : Use ICH Q1B guidelines with UV/vis monitoring (λ = 320 nm) to detect photolytic cleavage .
- Cryopreservation : Store at -80°C under argon to prevent oxidation of the thiazolidinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
